Darunavir Demonstrates Superior Virologic Suppression vs. Lopinavir/Ritonavir in Treatment-Naïve Patients (ARTEMIS Trial)
In the phase III ARTEMIS trial (N=689 treatment-naïve patients), darunavir/ritonavir 800/100 mg once daily achieved a higher rate of HIV-1 RNA suppression to <50 copies/mL at 48 weeks compared to lopinavir/ritonavir 800/200 mg total daily dose (84% vs. 78%, estimated difference 5.6% [95% CI -0.1–11%], P<0.001 for non-inferiority) [1]. Among patients with high baseline viral load (HIV-1 RNA ≥100,000 copies/mL), the response rate with darunavir/r was significantly higher (79% vs. 67%, P<0.05) [1]. Darunavir/r also demonstrated a more favorable gastrointestinal safety profile, with lower incidence of grade 2–4 GI adverse events (7% vs. 14%) and treatment-related moderate-to-severe diarrhea (4% vs. 10%) [1].
| Evidence Dimension | Virologic suppression at 48 weeks (HIV-1 RNA <50 copies/mL) |
|---|---|
| Target Compound Data | 84% (DRV/r 800/100 mg qd) [1] |
| Comparator Or Baseline | 78% (LPV/r 800/200 mg total daily dose) [1] |
| Quantified Difference | Absolute difference +6%; in high viral load subgroup +12% (79% vs. 67%) [1] |
| Conditions | Phase III randomized controlled trial; treatment-naïve HIV-1-infected adults; N=689; 48 weeks |
Why This Matters
Superior virologic suppression rates, particularly in patients with high baseline viral load, inform first-line regimen selection and support procurement preference for darunavir-based therapy.
- [1] Ortiz R, Dejesus E, Khanlou H, et al. Efficacy and safety of once-daily darunavir/ritonavir versus lopinavir/ritonavir in treatment-naive HIV-1-infected patients at week 48. AIDS. 2008;22(12):1389-97. doi:10.1097/QAD.0b013e32830285fb View Source
